molecular formula C14H11NO5S B495275 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid CAS No. 664322-43-4

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid

Cat. No. B495275
CAS RN: 664322-43-4
M. Wt: 305.31g/mol
InChI Key: CUODTAWCYUYGQR-UHFFFAOYSA-N
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Description

The compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), which is an essential nutrient for humans. It has a thioether linkage to a 3,4-dihydroxyphenyl-2-oxoethyl group . The 3,4-dihydroxyphenyl group is a common motif in many biologically active compounds, including dopamine .


Molecular Structure Analysis

The molecular structure would likely feature a carboxylic acid group from the nicotinic acid, a thioether linkage, and a 3,4-dihydroxyphenyl-2-oxoethyl group. The presence of multiple hydroxyl (-OH) groups could potentially allow for hydrogen bonding and could influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxyl groups could potentially be involved in oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of multiple hydroxyl groups and a carboxylic acid group could make the compound polar and potentially soluble in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential interactions with biological systems. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity. This could provide valuable information about the compound’s potential uses and risks .

properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUODTAWCYUYGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid

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